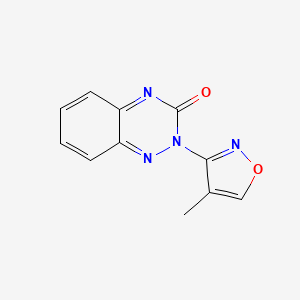

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

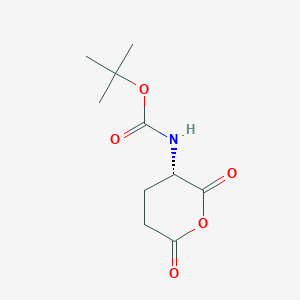

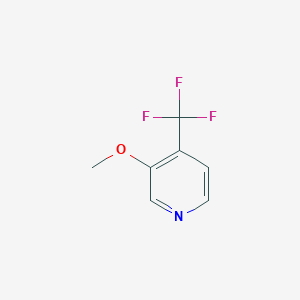

The compound “2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one” is a complex organic molecule that contains an isoxazole ring and a benzotriazine ring. Isoxazoles are a type of azole with an oxygen atom next to the nitrogen atom in the five-membered ring. Benzotriazines are tricyclic compounds consisting of two benzene rings fused to a triazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and benzotriazine rings. The angles and distances between these rings could influence the compound’s properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole and benzotriazine rings. These rings may undergo various chemical reactions, including electrophilic and nucleophilic substitutions .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds with the benzotriazinone core, such as “2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one”, have been explored for their potential anticancer properties. Research indicates that these molecules can be designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The structure-activity relationship (SAR) studies suggest that modifications on the benzotriazinone ring can lead to compounds with potent inhibitory effects on cancer cell growth .

Tubulin Polymerization Inhibition

The benzotriazinone moiety is structurally similar to known antitubulin agents. These agents work by disrupting microtubule assembly, which is crucial for cell division. By inhibiting tubulin polymerization, benzotriazinone derivatives can induce mitotic blockade and apoptosis in cancer cells. This mechanism is significant for developing new anticancer therapies .

Bioisosteric Substitution Studies

Bioisosteric substitution involves replacing one part of a molecule with another that has similar physical or chemical properties to improve biological activity or reduce toxicity. The benzotriazinone structure allows for the exploration of various bioisosteric groups, which can lead to a better understanding of substituent tolerance and the development of more effective drugs .

Molecular Diversity in Drug Design

The benzotriazinone scaffold provides a versatile platform for creating molecular diversity. By attaching different functional groups, researchers can generate a library of compounds with varied biological activities. This diversity is essential for identifying lead compounds in drug discovery programs .

Ligand Binding Domain Studies

Benzotriazinone derivatives can be used to study ligand binding domains of various receptors. For example, the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain has been analyzed in complex with benzotriazinone-related compounds to understand the interaction between the receptor and ligands .

Synthetic Chemistry Methodology

The synthesis of benzotriazinone derivatives involves advanced synthetic chemistry techniques such as palladium-catalyzed C-N cross-coupling reactions. These methodologies are not only crucial for the production of benzotriazinone compounds but also contribute to the broader field of synthetic organic chemistry .

Pharmacokinetic Optimization

Benzotriazinone derivatives are subject to pharmacokinetic studies to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding the pharmacokinetics of these compounds is vital for developing drugs with favorable properties for clinical use .

Structural Motif in Natural Products

The benzotriazinone core is a structural motif found in various natural products with biological activities. Studying these natural products can provide insights into the design of synthetic analogs with improved efficacy and safety profiles .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-methyl-1,2-oxazol-3-yl)-1,2,4-benzotriazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c1-7-6-17-14-10(7)15-11(16)12-8-4-2-3-5-9(8)13-15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUUEGVZMCRJQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1N2C(=O)N=C3C=CC=CC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)